molecular formula C20H23ClN2O5 B11682426 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11682426
M. Wt: 406.9 g/mol
InChI Key: OSIIJZYYTVVECV-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a morpholine ring, a chlorophenyl group, and a trimethoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Introduction of the Morpholine Ring: The chlorophenyl intermediate is then reacted with morpholine under appropriate conditions to form the morpholin-4-yl derivative.

    Coupling with Trimethoxybenzamide: The final step involves the coupling of the morpholin-4-yl derivative with 3,4,5-trimethoxybenzamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the synthesis of certain biomolecules or modulate signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: A compound with similar structural features but different biological activities.

    N-(3-chloro-4-morpholin-4-ylphenyl)-N’-hydroxyimido formamide: Known for its inhibitory effects on specific enzymes.

Uniqueness

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H23ClN2O5/c1-25-17-10-13(11-18(26-2)19(17)27-3)20(24)22-14-4-5-16(15(21)12-14)23-6-8-28-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24)

InChI Key

OSIIJZYYTVVECV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

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